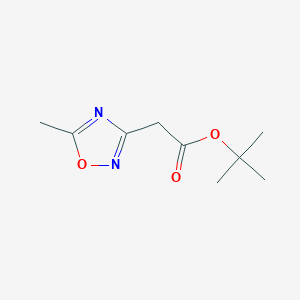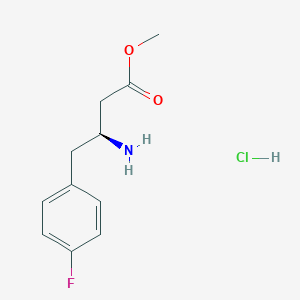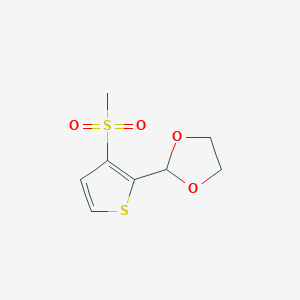![molecular formula C18H13F3N2O2 B2536769 5-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide CAS No. 432518-45-1](/img/structure/B2536769.png)
5-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of oxazole, which is a five-membered ring compound containing an oxygen atom and a nitrogen atom . The trifluoromethyl group (-CF3) is a common substituent in medicinal chemistry due to its ability to modify the chemical properties of the molecule .
Molecular Structure Analysis
The molecular structure of similar compounds typically includes a planar oxazole ring, with various substituents affecting the overall shape and properties of the molecule .Chemical Reactions Analysis
Oxazoles can participate in a variety of chemical reactions, often involving the nitrogen and oxygen atoms in the ring. The trifluoromethyl group is generally stable under most conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its specific structure. For example, the trifluoromethyl group is highly electronegative, which could affect the compound’s polarity and solubility .Scientific Research Applications
- Trifluoromethylpyridine (TFMP) and its derivatives are widely used in agrochemicals to protect crops from pests. The first TFMP derivative introduced to the market was fluazifop-butyl , and since then, over 20 new TFMP-containing agrochemicals have acquired ISO common names .
- Several TFMP derivatives have applications in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are undergoing clinical trials .
- In addition to pharmaceuticals, TFMP derivatives find use in veterinary products. Two veterinary products containing the TFMP moiety have been approved for market use .
- While not directly related to the compound you mentioned, research on pyrazole derivatives has yielded promising results. Some derivatives exhibit potent antimicrobial activity against bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) .
- The N-methyl-3-phenyl-3-(4-(trifluoromethyl)phenoxy)propan-1-amine compound has been studied theoretically. Calculations revealed variations in dipole moments based on different computational methods .
- The FDA-approved trifluoromethyl group has applications in pain management. For instance, calcitonin gene-related peptide (CGRP) receptor antagonists, which affect meningeal blood vessels and dura, can help alleviate pain .
Agrochemicals and Crop Protection
Pharmaceuticals
Veterinary Products
Antimicrobial Studies
Theoretical Studies
Neuroscience and Pain Management
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2/c1-11-15(16(23-25-11)12-6-3-2-4-7-12)17(24)22-14-9-5-8-13(10-14)18(19,20)21/h2-10H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPHFOMPBPMGQLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-3-phenyl-N-[3-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2536690.png)
![4-[butyl(ethyl)sulfamoyl]-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2536691.png)
![(1-Methyl-2-pyrazolo[1,5-a]pyridin-3-ylethyl)amine](/img/structure/B2536692.png)

![4-[2-(2-Chloro-4-nitrophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B2536695.png)

![[5-(2-Methylpyrazol-3-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B2536700.png)
![2-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2536701.png)
![N-(3,4-dimethylphenyl)-2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2536702.png)
![3-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid](/img/structure/B2536704.png)
![5-Methyl-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine](/img/structure/B2536707.png)
![1-[7-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(3-phenylpropyl)piperidine-4-carboxamide](/img/structure/B2536708.png)